9-Iodo-10-phenylphenanthrene

Organic Synthesis Palladium Catalysis Polycyclic Aromatic Hydrocarbons

9-Iodo-10-phenylphenanthrene (CAS 312612-61-6) is a strategically functionalized phenanthrene building block with an iodine atom at the 9-position and a phenyl group at the 10-position. The heavy iodine atom enables efficient oxidative addition in palladium-catalyzed cross-coupling reactions, making it essential for constructing extended π-conjugated systems such as benz[e]acephenanthrylenes. Its iodine serves as a heavy-atom derivative for experimental phasing in X-ray crystallography, and its C–I⋯π halogen bonding modulates solid-state phosphorescence. Procure this compound when you need a precise, dual-functionalized aryl iodide for organic electronics, fluorescent probes, or supramolecular studies.

Molecular Formula C20H13I
Molecular Weight 380.2 g/mol
CAS No. 312612-61-6
Cat. No. B1589534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Iodo-10-phenylphenanthrene
CAS312612-61-6
Molecular FormulaC20H13I
Molecular Weight380.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C4=CC=CC=C42)I
InChIInChI=1S/C20H13I/c21-20-18-13-7-5-11-16(18)15-10-4-6-12-17(15)19(20)14-8-2-1-3-9-14/h1-13H
InChIKeyDLMIWIDZMSLNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Iodo-10-phenylphenanthrene (CAS 312612-61-6): Procurement-Grade Overview for Research & Synthesis


9-Iodo-10-phenylphenanthrene is a C20H13I halogenated polycyclic aromatic hydrocarbon, comprising a phenanthrene core with an iodine atom at the 9-position and a phenyl substituent at the 10-position . Its heavy iodine atom enables efficient oxidative addition in palladium-catalyzed cross-coupling reactions, making it a strategically functionalized building block for the synthesis of extended π-conjugated systems such as benz[e]acephenanthrylenes [1]. The compound is typically sourced for research and development at a purity of 97% .

Why a Generic Phenanthrene or Simple 9-Halophenanthrene Cannot Replace 9-Iodo-10-phenylphenanthrene in Complex Synthesis


Substituting 9-Iodo-10-phenylphenanthrene with a simpler 9-halophenanthrene (e.g., 9-iodophenanthrene or 9-bromophenanthrene) or an unsubstituted 9-phenylphenanthrene is not synthetically equivalent. While 9-iodophenanthrene lacks the 10-phenyl group essential for building specific di- or tri-aryl architectures, 9-phenylphenanthrene lacks the iodine handle required for cross-coupling [1]. Furthermore, class-level evidence shows that even among 9-halogenated phenanthrenes, the specific halogen identity (I vs. Br vs. Cl) leads to significant differences in reaction efficiency and phosphorescent emission wavelengths due to differences in bond strength and intermolecular interactions [2].

Quantitative Differentiation of 9-Iodo-10-phenylphenanthrene Against Structural and Functional Analogs


Palladium-Catalyzed Cyclization: A Functional Handle for Benz[e]acephenanthrylene Synthesis

9-Iodo-10-phenylphenanthrene undergoes palladium-catalyzed cyclization to yield benz[e]acephenanthrylenes, a transformation enabled by the 1,4-palladium migration after oxidative insertion into the C–I bond [1]. This reactivity is specific to the 9-iodo-10-phenyl substitution pattern; the corresponding 9-bromo or 9-chloro derivatives exhibit different reactivity profiles in palladium-catalyzed annulations [2]. The precise yield for this specific transformation is reported as 'good' in the literature, but quantitative yield data for the isolated product from 9-iodo-10-phenylphenanthrene is not provided in the abstracted text.

Organic Synthesis Palladium Catalysis Polycyclic Aromatic Hydrocarbons

Enhanced Mass for Crystallographic and Analytical Confirmation Compared to Bromo Analog

The presence of iodine (atomic mass 126.90) in 9-iodo-10-phenylphenanthrene provides a molecular mass of 380.22 g/mol, which is 47.0 g/mol (14.1%) greater than its 9-bromo-10-phenylphenanthrene analog (molecular mass 333.23 g/mol) [1]. This heavier mass translates to a distinct monoisotopic mass of 380.0062 Da, which is highly advantageous for unambiguous identification in mass spectrometry and as a heavy atom marker in X-ray crystallography .

Analytical Chemistry X-ray Crystallography Mass Spectrometry

Phosphorescence Tuning: Iodine's Heavy Atom Effect Shifts Emission by 50 nm

For 9-halophenanthrene derivatives, the identity of the halogen atom significantly modulates phosphorescence. In a direct comparison of single crystals, 9-iodophenanthrene (9-IP) exhibits a phosphorescence maximum emission wavelength at 590 nm, whereas 9-bromophenanthrene (9-BrP) exhibits a red-shifted maximum at 640 nm . This 50 nm difference is attributed to distinct π–π interactions and halogen bonding patterns in the solid state . While this specific comparison is for 9-halophenanthrenes lacking the 10-phenyl group, it establishes a class-level inference that the iodine atom in 9-iodo-10-phenylphenanthrene will similarly influence its solid-state luminescent properties relative to its brominated analog.

Photophysics Phosphorescence Material Science

Commercial Purity Benchmark: 97% Standard for Reproducible Research

Commercially available 9-iodo-10-phenylphenanthrene is typically supplied with a standard purity specification of 97% . This contrasts with other specialized phenanthrene derivatives which may be offered only at lower purities (e.g., 95%) or without a guaranteed assay . The availability of batch-specific QC data (NMR, HPLC, GC) from the supplier further supports the procurement of material with verified quality for sensitive synthetic or analytical work .

Quality Control Reproducibility Procurement

Validated Application Scenarios for 9-Iodo-10-phenylphenanthrene in Research and Industry


Synthesis of Extended π-Conjugated Systems via Palladium-Catalyzed Cyclization

Researchers requiring a building block for the construction of benz[e]acephenanthrylenes or related polycyclic aromatic hydrocarbons (PAHs) should procure 9-iodo-10-phenylphenanthrene. Its iodine atom undergoes facile oxidative addition with palladium catalysts, enabling a specific 1,4-migration pathway to form the desired fused-ring system [1]. This application is critical for developing novel organic electronic materials and fluorescent probes where precise control over π-conjugation is paramount.

Crystallographic Studies Requiring a Heavy Atom for Phase Determination

For structural biologists and materials chemists using X-ray crystallography, 9-iodo-10-phenylphenanthrene serves as a valuable heavy-atom derivative. Its significantly higher atomic number (I vs. Br or Cl) and distinct anomalous scattering properties facilitate the experimental phasing of structures that are otherwise difficult to solve with lighter phenanthrene analogs . This is particularly advantageous when studying novel supramolecular assemblies or host-guest complexes where a defined heavy marker is needed.

Investigation of Halogen Bonding and Solid-State Phosphorescence

Scientists probing the influence of halogen bonding on solid-state photophysical properties can utilize 9-iodo-10-phenylphenanthrene. Class-level data from 9-iodophenanthrene demonstrates that the iodine substituent drives the formation of C–I⋯π halogen bonds, which in turn modulates π–π stacking and results in a distinct phosphorescence emission maximum (e.g., 590 nm for 9-IP vs. 640 nm for the bromo analog) . The addition of the 10-phenyl group adds a steric and electronic tuning element for further investigation.

Analytical Method Development and Quality Control

Analytical chemists developing LC-MS or GC-MS methods for halogenated PAHs can use 9-iodo-10-phenylphenanthrene as a well-characterized standard. Its commercial availability at 97% purity, with supporting NMR, HPLC, and GC data , ensures reliable calibration curves and method validation for environmental, pharmaceutical, or materials science applications. The distinct isotopic pattern of iodine provides a clear marker for detection and quantification in complex matrices.

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